molecular formula C20H20FN3O3S B11629704 (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11629704
M. Wt: 401.5 g/mol
InChI Key: CFKYTRBNJIBNLP-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a thiazinane derivative featuring a six-membered heterocyclic ring containing sulfur and nitrogen. Key structural attributes include:

  • 4-ethoxyphenylimino group: A para-substituted aromatic ring with an ethoxy (–OCH₂CH₃) group, contributing electron-donating effects and moderate lipophilicity.
  • N-(2-fluorophenyl)carboxamide: A 2-fluoro-substituted aryl amide, introducing steric and electronic effects due to the ortho-fluorine atom.
  • 3-methyl substituent: A small alkyl group on the thiazinane ring, influencing steric bulk and conformational flexibility.

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)imino-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20FN3O3S/c1-3-27-14-10-8-13(9-11-14)22-20-24(2)18(25)12-17(28-20)19(26)23-16-7-5-4-6-15(16)21/h4-11,17H,3,12H2,1-2H3,(H,23,26)

InChI Key

CFKYTRBNJIBNLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound for drug development.

    Protein Binding: It can be used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Agriculture: The compound can be explored for use as a pesticide or herbicide.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-

Biological Activity

The compound (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic molecule belonging to the thiazinane class. Its unique structure, featuring multiple functional groups, suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews its biological activity based on diverse research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C28H28FN3O4S
Molecular Weight 521.6 g/mol
IUPAC Name (2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
InChI Key InChI=1S/C28H28FN3O4S/c1-33(30)24(29)25(31)26(32)28(27)22-19-12-10-14(11-13-19)15-20(22)23(34)18-21(35)17(16)36/h10-15,18H,1H2,(H,30,31)(H,32,34)(H,35,36)

Functional Groups

The presence of an imino group, carboxamide functionality, and fluorophenyl moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazinane derivatives exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds possess inhibitory effects against various bacterial strains. For instance, derivatives with structural similarities to the target compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Antiviral Properties

Studies on related thiazolidine compounds suggest potential antiviral activity. Mechanisms may involve interference with viral replication processes or modulation of host cell responses to infection.

Anticancer Effects

The anticancer potential of thiazinane derivatives has been a focal point in recent research. The compound has been evaluated for its cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HeLa12.7Cisplatin21.5
A54914.9Irinotecan10.0
MCF715.1Doxorubicin18.0

These findings suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction: It could modulate receptor activities on cell surfaces, affecting signaling pathways.
  • Gene Expression Modulation: The compound may influence gene expression profiles related to cell proliferation and apoptosis.

Study 1: Cytotoxic Evaluation

A study conducted on a series of thiazolidine derivatives revealed that compounds with similar structures to the target exhibited potent cytotoxicity against various tumor cell lines. The study highlighted that modifications in the side chains significantly affected the biological activity.

Study 2: Antimicrobial Screening

Another investigation focused on evaluating antimicrobial properties against a panel of pathogenic bacteria. Results indicated that compounds bearing the thiazinane ring showed promising antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Morpholinylethyl Group ()

  • The morpholine ring introduces a tertiary amine, enhancing aqueous solubility via hydrogen bonding.

Chlorophenyl and Fluorophenethyl Groups ()

  • The 2-chloro substituent increases lipophilicity (Cl > F in hydrophobicity), which may enhance membrane permeability but reduce solubility.
  • The 4-fluorophenethyl group adds aromatic bulk, possibly affecting steric interactions in enzymatic binding pockets .

Methoxybenzyl and Methylphenyl Groups ()

  • The 3-methylphenylamide lacks the fluorine atom, diminishing electronic effects but retaining moderate hydrophobicity .

Positional Isomerism ()

  • The 3-methoxyphenylimino group (meta-substitution) alters electronic distribution compared to the target’s para-ethoxy group, affecting π-π stacking or hydrogen-bonding interactions.
  • Shared 2-fluorophenylamide suggests similar amide-mediated interactions, making this compound a closer analog .

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